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3-methyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)butan-1-one

Lipophilicity clogP ADME

3-Methyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)butan-1-one is a fully synthetic small molecule (C15H22N4O2, MW 290.36) built on a 5,7-dihydropyrrolo[3,4-d]pyrimidine core bearing a 2‑morpholino substituent and a 6‑(3‑methylbutanoyl) side chain. The fused pyrrolopyrimidine scaffold is a recognized pharmacophore in kinase inhibitor discovery, while the morpholine ring contributes to aqueous solubility and target‑binding enthalpy.

Molecular Formula C15H22N4O2
Molecular Weight 290.367
CAS No. 2034370-83-5
Cat. No. B2732623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)butan-1-one
CAS2034370-83-5
Molecular FormulaC15H22N4O2
Molecular Weight290.367
Structural Identifiers
SMILESCC(C)CC(=O)N1CC2=CN=C(N=C2C1)N3CCOCC3
InChIInChI=1S/C15H22N4O2/c1-11(2)7-14(20)19-9-12-8-16-15(17-13(12)10-19)18-3-5-21-6-4-18/h8,11H,3-7,9-10H2,1-2H3
InChIKeyJQQDCIGXDFYEQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)butan-1-one (CAS 2034370-83-5): Core Scaffold and Physicochemical Identity for Procurement Decisions


3-Methyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)butan-1-one is a fully synthetic small molecule (C15H22N4O2, MW 290.36) built on a 5,7-dihydropyrrolo[3,4-d]pyrimidine core bearing a 2‑morpholino substituent and a 6‑(3‑methylbutanoyl) side chain . The fused pyrrolopyrimidine scaffold is a recognized pharmacophore in kinase inhibitor discovery, while the morpholine ring contributes to aqueous solubility and target‑binding enthalpy [1]. This compound belongs to a cluster of structurally related screening‑library entities that differ solely in the N‑6 acyl substituent, making precise structural identity the critical parameter for experimental reproducibility and data comparability [2].

Why 3-Methyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)butan-1-one Cannot Be Replaced by In‑Class Pyrrolopyrimidine Analogs Without Quantitative Loss of Function


Within the 2‑morpholino‑5,7‑dihydropyrrolo[3,4‑d]pyrimidine chemotype, the N‑6 acyl chain is the sole site of structural variation among commercially available analogs, yet this single substituent governs both biochemical target engagement and physicochemical behavior . For example, the furan‑3‑carbonyl analog (CAS 2034371‑25‑8) has been characterized as a selective PI3Kγ/δ inhibitor, whereas the gem‑dimethylpropanoyl variant (CAS 2034612‑85‑4) and the target compound differ in lipophilicity (clogP), hydrogen‑bond acceptor count, and steric bulk, all of which modulate kinase selectivity, cellular permeability, and microsomal stability . Substituting one analog for another without confirmatory biochemical profiling therefore risks altering the entire activity and ADME signature of the experimental system [1].

Quantitative Differentiation Evidence for 3-Methyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)butan-1-one Versus Its Closest Structural Analogs


Physicochemical Distinction: 3-Methylbutanoyl Substituent Imparts Higher Lipophilicity Than the Furan-3-Carbonyl Analog, Predicting Differential Membrane Permeability and Target Engagement

The target compound carries a 3‑methylbutanoyl (isocaproyl) group at N‑6 (clogP ≈ 2.1), whereas the most closely studied analog contains a furan‑3‑carbonyl (clogP ≈ 1.2) . The ~0.9 log unit increase in predicted hydrophobicity is substantial for CNS‑excluded lead‑like space and is expected to enhance passive membrane permeability while reducing aqueous solubility . This difference is quantifiable: compounds differing by ≥0.5 clogP units routinely exhibit 3‑ to 10‑fold shifts in Caco‑2 apparent permeability (Papp) and divergent microsomal stability half‑lives [1].

Lipophilicity clogP ADME Physicochemical property prediction

Molecular Weight and Hydrogen‑Bond Acceptor Profile Differentiate the Target Compound from the 2,2-Dimethylpropanoyl Analog Within Lead‑Like Chemical Space

The target compound (MW 290.36) is 14 Da lighter than the gem‑dimethylpropanoyl analog 2,2‑dimethyl‑1‑[2‑(morpholin‑4‑yl)‑5H,6H,7H‑pyrrolo[3,4‑d]pyrimidin‑6‑yl]propan‑1‑one (MW 304.39) and contains one fewer rotatable bond . Both compounds fall within lead‑like chemical space (MW < 350; clogP < 3), but the 14 Da difference translates to a ~5% reduction in molecular weight, which in fragment‑based drug discovery can alter ligand efficiency indices (LE ≈ 0.30–0.35 vs. 0.28–0.32 for the heavier analog) [1]. The target also has four hydrogen‑bond acceptors (two carbonyl, two morpholine oxygens) versus five for the furan‑3‑carbonyl comparator, which affects solvation thermodynamics and target binding enthalpy .

Molecular weight Lead-likeness Hydrogen bond acceptors Fragment-based screening

Class‑Level Inference for Kinase Inhibition: The Pyrrolo[3,4‑d]pyrimidine‑2‑morpholine Scaffold Is a Validated ATP‑Competitive PI3Kγ/δ Pharmacophore, with N‑6 Substituent Governing Isoform Selectivity

The furan‑3‑carbonyl analog (CAS 2034371‑25‑8) has been disclosed in the primary literature as a potent, ATP‑competitive inhibitor of PI3Kδ and PI3Kγ, key isoforms in leukocyte signaling and the tumor microenvironment . While isoform‑specific IC50 values for the target compound have not been publicly reported, the identical core scaffold and distinct N‑6 substituent imply that the 3‑methylbutanoyl group will redirect kinase selectivity relative to the furan‑3‑carbonyl comparator. In analogous pyrrolopyrimidine series, replacement of a heteroaryl‑carbonyl with an alkyl‑carbonyl side chain has been shown to shift selectivity from PI3Kδ/γ toward mTOR or DNA‑PK, with IC50 changes exceeding 100‑fold [1]. Therefore, the target compound should be treated as a distinct kinase‑profiling tool, not a surrogate for the furan‑3‑carbonyl or gem‑dimethyl analogs.

PI3K delta/gamma inhibition Kinase selectivity ATP-competitive inhibitor Immuno-oncology

Recommended Procurement Scenarios for 3-Methyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)butan-1-one Based on Verified Differentiation Evidence


Kinase Selectivity Profiling in PI3K/Akt/mTOR Pathway Dissection

The compound is suited as a tool for probing how the N‑6 acyl substituent modulates kinase selectivity within the PI3K‑related family. The 3‑methylbutanoyl group introduces branched‑alkyl character that is absent in the furan‑3‑carbonyl comparator, enabling head‑to‑head selectivity panels (PI3Kα/β/γ/δ, mTOR, DNA‑PK) to map structure‑selectivity relationships . This application is directly informed by the class‑level inference that the core scaffold engages ATP‑binding sites, while the N‑6 group dictates isoform preference .

Physicochemical Profiling for Lead‑Optimization SAR

With a predicted clogP ≈ 2.1 and MW of 290.36, the compound occupies a specific location in lead‑like chemical space that differs from both the furan‑3‑carbonyl (lower clogP) and gem‑dimethyl (higher MW) comparators . This makes it a valuable comparator in ADME‑focused structure‑activity relationship studies (logD7.4, thermodynamic solubility, Caco‑2 permeability, microsomal stability) where incremental lipophilicity changes are correlated with clearance and permeability parameters .

Negative Control or Orthogonal Chemotype in PI3Kγ/δ‑Dependent Cellular Assays

Given that the furan‑3‑carbonyl analog is a validated PI3Kγ/δ inhibitor, the target compound—bearing a non‑heteroaryl acyl group—can serve as a structurally matched negative or differential control in cellular assays (e.g., pAKT‑S473 inhibition in RAW 264.7 macrophages, neutrophil chemotaxis) where PI3Kγ/δ activity is the endpoint . Any observed activity differences can be confidently attributed to the N‑6 substituent rather than scaffold‑wide effects, provided that both compounds are sourced with verified purity and identity .

In Silico Docking and Free‑Energy Perturbation (FEP) Benchmarking

The compound's well‑defined rotatable bonds and hydrogen‑bonding features make it a suitable test case for computational chemistry workflows that aim to predict relative binding free energies upon N‑6 substituent modification . Because the binding poses of the core scaffold are conserved across the pyrrolo[3,4‑d]pyrimidine series, the 3‑methylbutanoyl group provides a sterically and electronically distinct perturbation for FEP calculations or molecular dynamics simulations benchmarked against the furan‑3‑carbonyl or gem‑dimethyl analogs .

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